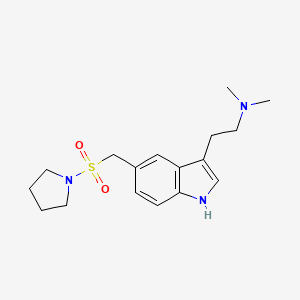
Almotriptan
Cat. No. B1666892
Key on ui cas rn:
154323-57-6
M. Wt: 335.5 g/mol
InChI Key: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05565447
Procedure details


To a solution of previously dried 1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine (1.6 g; 0.0442 moles) in anhydrous quinoline (75 ml) and under atmosphere of nitrogen, cuprous oxide (160 mg; 0.0011 moles) was added. The reaction mixture was heated to 190° C. for 15 minutes, stirred to room temperature, poured into a mixture of 1N hydrochloric acid (150 ml) and ethyl acetate (50 ml), shaken and decanted. The aqueous solution was washed several times with ethyl acetate, then solid sodium bicarbonate was added until pH=7.8, and washed with n-hexane to eliminate the quinoline. The aqueous solution was made alkaline with solid potassium carbonate and extracted with ethyl acetate. The organic solution was dried (Na2SO4), the solvent removed under reduced pressure when a dark oil was obtained (1.3 g; yield 92%). This product was purified by column chromatography with silica gel and methylene chloride:ethanol:ammonium hydroxide (60:8:1) as eluent and a white foam (0.8 g) of 1-[[3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine was obtained.
Name
1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine
Quantity
1.6 g
Type
reactant
Reaction Step One

[Compound]
Name
cuprous oxide
Quantity
160 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[NH:5][C:6]2[C:11]([C:12]=1[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])=[CH:10][C:9]([CH2:18][S:19]([N:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1)(=[O:21])=[O:20])=[CH:8][CH:7]=2)(O)=O.Cl.C(OCC)(=O)C>N1C2C(=CC=CC=2)C=CC=1>[CH3:17][N:15]([CH3:16])[CH2:14][CH2:13][C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:18][S:19]([N:22]3[CH2:26][CH2:25][CH2:24][CH2:23]3)(=[O:21])=[O:20])[CH:10]=2)[NH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1NC2=CC=C(C=C2C1CCN(C)C)CS(=O)(=O)N1CCCC1
|
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred to room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous solution was washed several times with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
solid sodium bicarbonate was added until pH=7.8
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with n-hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure when a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (1.3 g; yield 92%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This product was purified by column chromatography with silica gel and methylene chloride:ethanol:ammonium hydroxide (60:8:1) as eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCC1=CNC2=CC=C(C=C12)CS(=O)(=O)N1CCCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 5.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
